Enhanced Lipophilicity Improves Phase Partitioning
The target compound exhibits a calculated logP (clogP) of approximately 5.0, which is significantly higher than the 2.8 clogP of the shorter-chain analog 1-(1-hydroxynaphthalen-2-yl)ethanone . This difference quantifies the impact of the heptyl chain on hydrophobicity, which directly influences distribution coefficients in biphasic systems .
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | ~5.0 |
| Comparator Or Baseline | 1-(1-Hydroxynaphthalen-2-yl)ethanone (CAS 711-79-5) clogP ~2.8 |
| Quantified Difference | ΔclogP ≈ +2.2 |
| Conditions | Calculated value based on molecular structure |
Why This Matters
Higher clogP enables more efficient extraction of this compound into organic solvents, which is a critical parameter for purification and phase-transfer catalysis applications.
